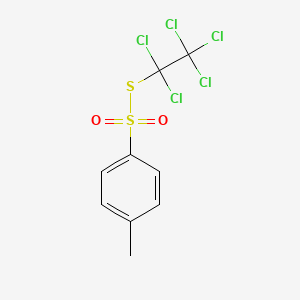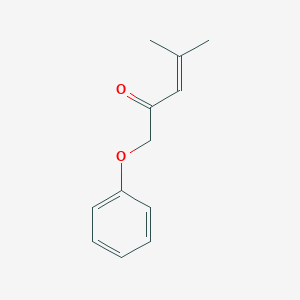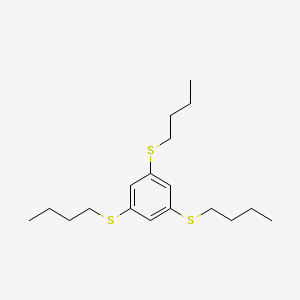
S-(Pentachloroethyl) 4-methylbenzene-1-sulfonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(Pentachloroethyl) 4-methylbenzene-1-sulfonothioate is an organosulfur compound characterized by the presence of a pentachloroethyl group attached to a 4-methylbenzene-1-sulfonothioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(Pentachloroethyl) 4-methylbenzene-1-sulfonothioate typically involves the reaction of pentachloroethane with 4-methylbenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C2Cl5H+C7H7SO2Cl→C2Cl5S(C7H7SO2)
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
S-(Pentachloroethyl) 4-methylbenzene-1-sulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonothioate group to thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonothioate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
S-(Pentachloroethyl) 4-methylbenzene-1-sulfonothioate has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of S-(Pentachloroethyl) 4-methylbenzene-1-sulfonothioate involves its interaction with molecular targets through its sulfonothioate group. This group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which can modulate the activity of enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzenesulfonyl chloride: Similar in structure but lacks the pentachloroethyl group.
Pentachloroethyl sulfide: Contains the pentachloroethyl group but lacks the sulfonothioate moiety.
Uniqueness
S-(Pentachloroethyl) 4-methylbenzene-1-sulfonothioate is unique due to the combination of the pentachloroethyl group and the sulfonothioate moiety, which imparts distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with the individual components alone.
Eigenschaften
| 112672-39-6 | |
Molekularformel |
C9H7Cl5O2S2 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
1-methyl-4-(1,1,2,2,2-pentachloroethylsulfanylsulfonyl)benzene |
InChI |
InChI=1S/C9H7Cl5O2S2/c1-6-2-4-7(5-3-6)18(15,16)17-9(13,14)8(10,11)12/h2-5H,1H3 |
InChI-Schlüssel |
OHQPAPWLWGTUMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)SC(C(Cl)(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14312117.png)
![3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14312121.png)
![2,2'-Bis[2-(benzyloxy)ethyl]-4,4'-bipyridine](/img/structure/B14312128.png)
![4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14312140.png)
![2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine](/img/structure/B14312143.png)
![2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde](/img/structure/B14312156.png)


